molecular formula C18H22N4O2S B2913845 N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide CAS No. 1797217-60-7

N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide

Cat. No. B2913845
CAS RN: 1797217-60-7
M. Wt: 358.46
InChI Key: SCSFBOPWADMWPE-UHFFFAOYSA-N
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Description

“N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide” is a compound that contains a benzo[d]thiazol-2-yl group and a piperidin-4-yl group . It is related to a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides .


Synthesis Analysis

The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of a similar compound, (E)-1-(benzo[d]thiazol-2-yl)-N-(4,5-dihydropyren-2-yl)methanimine, has been reported . The structure is monoclinic, with a bond length of C1–N1 of 1.264 (3) Å . The structure forms a D–π–A structure molecule, which is a typical molecular structure characteristic of AIE .


Chemical Reactions Analysis

While specific chemical reactions involving “N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide” are not available, thiazole derivatives have been reported to show a broad range of chemical and biological properties .

Future Directions

The future directions for research on “N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide” and similar compounds could involve further exploration of their biological activities and potential applications in drug development. Thiazole derivatives have shown promise in a variety of areas, including antimicrobial, antiretroviral, antifungal, and antineoplastic therapies .

properties

IUPAC Name

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N'-cyclopropyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c23-16(17(24)20-13-5-6-13)19-11-12-7-9-22(10-8-12)18-21-14-3-1-2-4-15(14)25-18/h1-4,12-13H,5-11H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSFBOPWADMWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide

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